Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane
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Overview
Description
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane is a chemical compound that features a silicon atom bonded to a triphenyl group and a 3,3,3-trifluoroprop-1-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane typically involves the reaction of triphenylsilane with a trifluoropropynylating agent under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where triphenylsilane reacts with 3,3,3-trifluoroprop-1-yn-1-yl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The trifluoropropynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as organolithium or Grignard reagents are commonly employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Alkenyl or alkyl silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of fluorinated organic compounds and materials.
Biology: Investigated for its potential use in the development of bioactive molecules.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane involves its ability to participate in various chemical reactions due to the presence of the trifluoropropynyl group. This group imparts unique electronic properties to the compound, making it a versatile intermediate in organic synthesis. The silicon atom provides stability and facilitates the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: Similar structure but with ethoxy groups instead of phenyl groups.
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Contains a similar trifluoropropyl group but bonded to a benzene ring instead of a silicon atom.
Uniqueness
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane is unique due to the combination of the triphenylsilane core and the trifluoropropynyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various synthetic applications .
Properties
CAS No. |
594864-84-3 |
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Molecular Formula |
C21H15F3Si |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
triphenyl(3,3,3-trifluoroprop-1-ynyl)silane |
InChI |
InChI=1S/C21H15F3Si/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H |
InChI Key |
ZYNDKJCURLQVDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C#CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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